Sodium nifurstyrenate

Description

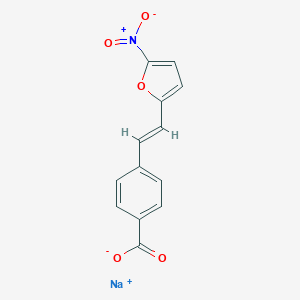

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXRHWAZABZSZ-ZIKNSQGESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1534-38-9 (Parent) | |

| Record name | Sodium nifurstyrenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701035463 | |

| Record name | Sodium nifurstyrenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54992-23-3 | |

| Record name | Sodium nifurstyrenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nifurstyrenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Antimicrobial Spectrum of Sodium Nifurstyrenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antimicrobial agent that has demonstrated significant efficacy against a variety of bacterial pathogens, particularly those affecting aquaculture. Its mechanism of action involves the intracellular reduction of its nitro group, leading to the formation of reactive intermediates that induce damage to bacterial DNA and other vital macromolecules, ultimately resulting in cell death. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Sodium nifurstyrenate, detailing its activity against various microorganisms through quantitative data, and provides in-depth experimental protocols for its evaluation.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity, primarily against Gram-positive and some Gram-negative bacteria. Its use has been prominent in veterinary medicine, especially in the treatment of bacterial infections in fish.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against a range of bacteria. It shows particular potency against common fish pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data available in the literature.

Data Presentation: Quantitative Antimicrobial Susceptibility Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

| Bacterial Species | Strain(s) | MIC Range (µg/mL) |

| Gram-Negative Bacteria | ||

| Vibrio anguillarum | Not Specified | 0.1 - 1.6 |

| Vibrio harveyi | Not Specified | <25 |

| Vibrio splendidus | Not Specified | <25 |

| Vibrio spp. (from rotifers) | Multiple Isolates | 0.1 - 1.6[1] |

| Acinetobacter spp. | Not Specified | Less Susceptible / Resistant |

| Moraxella spp. | Not Specified | Less Susceptible / Resistant |

| Pseudomonas spp. | Not Specified | Less Susceptible / Resistant |

| Gram-Positive Bacteria | ||

| Staphylococcus spp. | General | Noted specific activity, specific MICs not detailed in provided results |

| Streptococcus iniae | Not Specified | 0.1 - 1.6 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Pathogens

| Bacterial Species | Strain(s) | MBC (µg/mL) |

| Gram-Negative Bacteria | ||

| Vibrio harveyi | Not Specified | <25[1] |

| Vibrio splendidus | Not Specified | <25[1] |

Antifungal Activity

There is limited specific data available in the public domain regarding the antifungal activity of this compound against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. However, a related compound, Sodium new houttuyfonate (SNH), has demonstrated antifungal properties. One study reported that SNH exhibited significant fungicidal activity against various Aspergillus fumigatus strains. The MIC of SNH against A. fumigatus strains AF293, AF1, and AF2 was 100 µg/mL, and for strains AF4 and AF5, it was 50 µg/mL. Another study showed that SNH has potent inhibitory activity against Candida albicans SC5314, with a MIC80 of 256 µg/mL. While these findings on a related compound are noteworthy, direct antifungal testing of this compound is required to determine its specific antifungal spectrum.

Mechanism of Action

The antimicrobial action of this compound, a member of the nitrofuran class, is initiated by its entry into the bacterial cell. Inside the bacterium, the nitro group of the molecule is enzymatically reduced by bacterial nitroreductases. This reduction process generates highly reactive electrophilic intermediates. These intermediates are capable of causing widespread and irreversible damage to various cellular macromolecules, including DNA, RNA, proteins, and ribosomes. This multi-targeted assault disrupts critical cellular functions, leading to the cessation of protein synthesis, DNA replication, and other essential metabolic processes, ultimately resulting in bacterial cell death.[1]

Mandatory Visualization: Mechanism of Action Workflow

Caption: Workflow of this compound's antimicrobial mechanism.

Experimental Protocols

The following protocols are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, based on established standards.

Preparation of this compound Stock Solution

This compound is a yellow-brown crystalline powder and is highly soluble in water.

-

Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

-

Dissolution: Dissolve the powder in sterile deionized water to prepare a stock solution of a known concentration (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the stock solution protected from light at 2-8°C. Prepare fresh stock solutions regularly to ensure potency.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Mandatory Visualization: Broth Microdilution Workflow

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol:

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Plate Preparation and Drug Dilution:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye.

Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Detailed Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath.

-

Drug-Agar Plate Preparation:

-

Prepare serial two-fold dilutions of the this compound stock solution in sterile deionized water at 10 times the desired final concentrations.

-

For each concentration, add 2 mL of the diluted drug solution to 18 mL of molten MHA in a sterile petri dish. Mix thoroughly by gentle swirling and allow the agar to solidify.

-

Prepare a growth control plate containing MHA without the antimicrobial agent.

-

-

Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 4.2.2) and dilute to a final concentration of approximately 1 x 10⁷ CFU/mL.

-

Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension (delivering 10⁴ CFU/spot) onto the surface of each agar plate, including the growth control.

-

Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, observed as the absence of colonies at the inoculation spot.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Detailed Protocol:

-

Perform MIC Test: First, determine the MIC of this compound using the broth microdilution method as described in Section 4.2.

-

Subculturing: From each well showing no visible growth in the MIC test, and from the growth control well, take a 10 µL aliquot.

-

Plating: Spread the aliquot onto a quadrant of a sterile MHA plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count, or typically, shows no growth on the subculture plate.

Quality Control

For reliable and reproducible antimicrobial susceptibility testing, the inclusion of quality control (QC) strains is essential. Standard QC strains with known susceptibility profiles should be tested in parallel with the clinical isolates.

Recommended QC Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

Expected MIC Ranges:

Specific CLSI-defined quality control ranges for this compound are not currently established. However, for other nitrofurans like Nitrofurantoin , the following acceptable QC ranges have been published by the FDA for certain testing systems and can be used as a reference, with the caveat that they are not specific to this compound:

-

Enterococcus faecalis ATCC® 29212: 4 – 16 µg/mL

-

Staphylococcus aureus ATCC® 29213: 8 – 32 µg/mL

It is imperative for each laboratory to establish its own internal quality control data for this compound.

Conclusion

This compound is a potent antimicrobial agent with a significant spectrum of activity against various bacterial pathogens, especially those relevant to aquaculture. Its mechanism of action, involving the generation of reactive intermediates that damage bacterial macromolecules, makes it an effective bactericidal agent. The standardized protocols provided in this guide for determining MIC and MBC values will enable researchers and drug development professionals to accurately assess the in vitro efficacy of this compound. Further research is warranted to expand the knowledge of its antimicrobial spectrum, particularly against a broader range of clinical pathogens and fungal species, and to establish standardized quality control ranges to ensure the consistency and comparability of susceptibility testing results.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Nifurstyrenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran derivative recognized for its antibacterial properties, particularly in aquaculture. This technical guide provides a comprehensive overview of its chemical and physical characteristics, experimental protocols for its analysis, and insights into its mechanism of action. The information is curated to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

Sodium nifurstyrenate, with the CAS number 54992-23-3, is the sodium salt of nifurstyrenic acid.[1] Its chemical structure is characterized by a 5-nitrofuran ring linked to a styrene (B11656) moiety, which in turn is connected to a sodium benzoate (B1203000) group.[2][3] The systematic IUPAC name is sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate.[2][4][5]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 54992-23-3[1][2][3][4][5][6][7] |

| IUPAC Name | sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate[1][2][4][5] |

| Molecular Formula | C₁₃H₈NNaO₅[1][2][3][4][5] |

| Synonyms | Sodium nifurstylenate, Nifustyrenate Sodium, Benzoic acid, 4-[(E)-2-(5-nitro-2-furanyl)ethenyl]-, sodium salt (1:1)[1][2][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. It typically presents as a yellow-brown or orange crystalline powder.[3][8] A key feature is its high solubility in water, attributed to the presence of the sodium carboxylate group.[3][7]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 281.20 g/mol [1][2][3][4][5] | |

| Appearance | Yellow-brown to Orange crystalline solid[3][8] | |

| Melting Point | >53°C (decomposes)[2] | Precise melting point is not well-documented; decomposition occurs at this temperature. |

| Solubility | Highly soluble in water.[3][5] Slightly soluble in methanol. | The sodium salt form significantly enhances aqueous solubility.[7] |

| Stability | Stable under normal handling conditions.[9] Sensitive to sunlight and heat.[9] Stability can be influenced by pH.[5] | Store in a well-ventilated place, away from direct sunlight and heat sources in a light-shielding, airtight container.[9] |

| pKa | Data not available | The pKa of the parent compound, nifurstyrenic acid, is not readily found in the searched literature. |

| LogP | 2.24490 | This value is a computed estimate. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the determination of this compound in various matrices, particularly in biological samples from aquaculture.

Method 1: Analysis in Yellowtail Serum

-

Column: C18 column.

-

Mobile Phase: 50 mM potassium phthalate (B1215562) (pH 4) and acetonitrile (B52724) (40:60).

-

Detection: UV detector at 420 nm.

-

Sample Preparation: Extraction of serum with acetonitrile. The supernatant can be directly injected.

-

Quantification Range: 2.5 ng to 1000 ng in 100 µL of serum.

-

Recovery: Approximately 102%.

Method 2: Analysis in Fish Tissue

-

Column: Inertsil ODS column (150 × 4.6 mm I.D.).

-

Mobile Phase: 5 mM aqueous oxalic acid and acetonitrile (55:45).

-

Detection: UV detector at 265 nm.

-

Sample Preparation: Extraction with 0.2% metaphosphoric acid-methanol (6:4), followed by a Bond Elut C18 solid-phase extraction (SPE) clean-up.

-

Detection Limit: 0.1 µg/g in fish tissue.

Spectroscopic Analysis

While specific, detailed spectra for this compound are not widely published, the following describes the general approach for its spectroscopic characterization.

3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. The resulting spectrum can be used for identification and quantification.

-

Expected Absorbance: Based on HPLC detection wavelengths, this compound exhibits strong absorbance at approximately 265 nm and 420 nm.

-

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).

-

Use a double-beam UV-Vis spectrophotometer to scan the absorbance from approximately 200 nm to 800 nm.

-

The solvent used for dissolution should be used as a blank.

-

The resulting spectrum should show characteristic absorption maxima.

-

3.2.2. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups.

-

Expected Functional Group Peaks:

-

Nitro group (NO₂): Strong asymmetric and symmetric stretching bands.

-

Carboxylate group (COO⁻): Strong asymmetric and symmetric stretching bands.

-

C=C stretching: From the aromatic rings and the ethenyl bridge.

-

C-O stretching: From the furan (B31954) ring and carboxylate.

-

-

Protocol (KBr Pellet Method):

-

Mix a small amount of dry this compound powder with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet using an FTIR spectrometer.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are commonly used.

-

Expected Signals:

-

¹H NMR: Signals corresponding to the protons on the furan ring, the vinyl group, and the benzene (B151609) ring. The chemical shifts and coupling constants would provide information about their connectivity and stereochemistry (E-configuration of the double bond).

-

¹³C NMR: Signals for each unique carbon atom in the molecule, including those in the furan and benzene rings, the vinyl group, and the carboxylate group.

-

-

Protocol:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

The chemical shifts are reported in ppm relative to a standard (e.g., TMS).

-

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.

-

Protocol:

-

Place a small, accurately weighed amount of this compound in a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature. The resulting curve will show the decomposition temperature range.

-

3.3.2. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.

-

Protocol:

-

Place a small amount of this compound in a DSC pan and seal it.

-

Heat the sample at a controlled rate.

-

The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. For this compound, an endothermic event corresponding to its decomposition is expected around 53°C.

-

Stability Testing

-

Principle: Stability testing evaluates how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

-

Protocol (General Guidance):

-

Forced Degradation (Stress Testing): Subject the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways.

-

Long-Term and Accelerated Stability Studies: Store the substance in its proposed packaging at specified conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated) for a defined period.

-

Analysis: At specified time points, analyze the samples for appearance, purity (e.g., by HPLC), and the presence of degradation products.

-

Mechanism of Action and Signaling Pathways

Antibacterial Mechanism

The antibacterial activity of this compound, like other nitrofurans, is dependent on the enzymatic reduction of its 5-nitro group by bacterial nitroreductases.[6] This process generates highly reactive electrophilic intermediates. These intermediates are cytotoxic and exert their effect through multiple mechanisms:

-

DNA Damage: The reactive intermediates can cause damage to bacterial DNA, leading to strand breaks and inhibition of DNA replication.[2][4]

-

Inhibition of Protein Synthesis: The intermediates can bind to ribosomal proteins, disrupting the synthesis of essential proteins.[6]

-

Metabolic Enzyme Inhibition: They can also interfere with other crucial bacterial enzymes involved in cellular metabolism.[4]

This multi-targeted mechanism is believed to contribute to the low rate of bacterial resistance development to nitrofurans.

Caption: Proposed antibacterial mechanism of this compound.

Immunomodulatory Effects

Beyond its direct antimicrobial actions, this compound has been reported to possess immunomodulatory properties. Specifically, it has been shown to inhibit the production of interleukin-2 (B1167480) (IL-2). IL-2 is a cytokine crucial for the proliferation and differentiation of T-cells, which are key players in the adaptive immune response. By suppressing IL-2, this compound may modulate the host's immune reaction to an infection. The precise molecular mechanism for this effect is not fully elucidated.

Caption: Simplified diagram of the immunomodulatory effect of this compound.

Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A common route includes the condensation of a substituted benzaldehyde (B42025) with a furan-containing compound to form the vinylbenzoic acid intermediate. This is followed by nitration of the furan ring and subsequent salt formation by reacting the carboxylic acid with a sodium base, such as sodium hydroxide, to yield the final product. This final step also serves to increase the aqueous solubility of the compound.[7]

References

- 1. This compound | C13H8NNaO5 | CID 6441068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 3. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

- 5. Buy this compound (EVT-335316) | 54992-23-3 [evitachem.com]

- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Research Grade | RUO [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

Sodium nifurstyrenate synthesis pathway and precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for sodium nifurstyrenate (B10784907), a nitrofuran derivative with notable antibacterial properties. The information presented herein is a consolidation of established chemical principles and synthetic methodologies, designed to be a valuable resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

Sodium nifurstyrenate, with the systematic IUPAC name sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, is a synthetic antimicrobial agent.[1][2] Its structure, characterized by a nitrofuran moiety linked to a benzoate (B1203000) group via a trans-vinyl bridge, is crucial for its biological activity. This guide will focus on the chemical synthesis of this compound, detailing the precursors, reaction mechanisms, and experimental procedures.

Core Synthesis Pathway

The principal industrial synthesis of this compound is a multi-step process that culminates in the formation of the final sodium salt from key precursors.[3] The overall strategy involves three main stages:

-

Condensation: Formation of the carbon-carbon double bond to create the styryl structure. This is typically achieved through a condensation reaction between an aromatic aldehyde and a compound with an activated methylene (B1212753) group.

-

Nitration: Introduction of a nitro group at the 5-position of the furan (B31954) ring via electrophilic aromatic substitution.

-

Salt Formation: Conversion of the intermediate carboxylic acid (nifurstyrenic acid) to its more water-soluble sodium salt.

The most direct and commonly cited route involves the condensation of 5-nitrofurfural with a derivative of p-toluic acid , followed by salt formation.

Precursors and Intermediates:

| Compound Name | Chemical Formula | Role |

| 5-Nitrofurfural | C₅H₃NO₄ | Precursor |

| p-Carboxyphenylacetic acid | C₉H₈O₄ | Precursor |

| Nifurstyrenic Acid | C₁₃H₉NO₅ | Intermediate |

| Sodium Hydroxide | NaOH | Reagent |

| This compound | C₁₃H₈NNaO₅ | Final Product |

Experimental Protocols

The following protocols represent a plausible and chemically sound methodology for the synthesis of this compound, based on established organic chemistry reactions like the Perkin condensation and standard nitration and saponification procedures.

Step 1: Synthesis of Nifurstyrenic Acid via Perkin-like Condensation

This step forms the core vinyl-benzoic acid structure. It is an adaptation of the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the salt of the acid.

Reaction:

5-Nitrofurfural + p-Carboxyphenylacetic acid → Nifurstyrenic Acid

Materials:

-

5-Nitrofurfural

-

p-Carboxyphenylacetic acid

-

Acetic anhydride

-

Anhydrous potassium carbonate (or sodium acetate)

-

Hydrochloric acid (for workup)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A mixture of 5-nitrofurfural, p-carboxyphenylacetic acid, and anhydrous potassium carbonate is prepared in a round-bottom flask.

-

Acetic anhydride is added to the mixture, and the flask is equipped with a reflux condenser.

-

The reaction mixture is heated to approximately 140-150°C with constant stirring for 5-7 hours.

-

After cooling, the solidified mass is treated with water, followed by acidification with dilute hydrochloric acid to precipitate the crude product.

-

The crude nifurstyrenic acid is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from ethanol to yield a crystalline solid.

Step 2: Formation of this compound

This is a standard acid-base neutralization to form the sodium salt, which significantly increases the aqueous solubility of the compound.[3]

Reaction:

Nifurstyrenic Acid + Sodium Hydroxide → this compound

Materials:

-

Nifurstyrenic Acid (from Step 1)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Nifurstyrenic acid is dissolved in a suitable amount of ethanol.

-

A stoichiometric amount of sodium hydroxide, dissolved in a minimal amount of water, is added dropwise to the ethanolic solution of the acid with stirring.

-

The reaction is typically carried out at room temperature and stirred for 1-2 hours to ensure complete salt formation.

-

The resulting solution is concentrated under reduced pressure to precipitate the sodium salt.

-

The solid this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Quantitative Data Summary:

| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Form |

| Nifurstyrenic Acid | 259.20 | 65-75 | Yellow Crystalline Solid |

| This compound | 281.20[1] | >95 | Orange-Brown Crystalline Powder |

Note: Yields are estimates based on typical Perkin-like reactions and may vary based on specific conditions and scale.

Visualized Workflows and Pathways

Synthesis Pathway of this compound

The following diagram illustrates the overall chemical transformation from precursors to the final product.

Caption: Overall synthesis pathway for this compound.

General Experimental Workflow

This diagram outlines the logical flow of a typical chemical synthesis experiment as described in the protocols.

Caption: A generalized workflow for chemical synthesis and purification.

References

In Vitro Hepatic Metabolism of Sodium Nifurstyrenate in Fish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (B10784907) is a nitrofuran antibiotic that has been utilized in aquaculture to treat bacterial infections in fish. Understanding its metabolic fate is crucial for assessing its efficacy, potential for residue accumulation, and environmental impact. The liver is the primary site of xenobiotic metabolism in fish, where enzymes such as Cytochrome P450s (CYPs) and aldehyde oxidases (AOs) play a pivotal role. This technical guide provides an in-depth overview of the methodologies used to study the in vitro metabolism of Sodium nifurstyrenate in fish liver preparations. While specific quantitative in vitro metabolic data for this compound remains limited in publicly available literature, this document outlines plausible metabolic pathways based on existing knowledge of nitrofuran metabolism and provides detailed experimental protocols derived from established guidelines for in vitro fish metabolism studies. This guide is intended to serve as a valuable resource for researchers designing and conducting studies on the biotransformation of this and similar compounds in fish.

Introduction

The metabolism of veterinary drugs in target animal species is a critical area of research in drug development and food safety. For aquaculture, understanding how fish metabolize therapeutic agents like this compound is essential for determining appropriate dosage regimens, withdrawal times, and assessing potential toxicological risks. In vitro methods using subcellular liver fractions, such as the S9 fraction, offer a powerful tool to investigate metabolic pathways and rates in a controlled environment, reducing the need for extensive live animal testing.

The S9 fraction, which contains both microsomal and cytosolic enzymes, is capable of mediating a wide range of Phase I and Phase II metabolic reactions. Key enzymes involved in the biotransformation of nitroaromatic compounds like this compound in fish include Cytochrome P450 monooxygenases and aldehyde oxidases.[1][2] These enzymes are known to catalyze the reduction of the nitro group, a critical step in the metabolism of this class of compounds.

Plausible Metabolic Pathways in Fish Liver

While a definitive metabolic pathway for this compound in fish liver has not been fully elucidated in available literature, based on the known metabolism of other nitrofurans, a primary metabolic route involves the reduction of the 5-nitro group. This process can be catalyzed by both Cytochrome P450 enzymes under anaerobic conditions and by cytosolic enzymes like aldehyde oxidase.[1] The reduction of the nitro group is a stepwise process that can lead to the formation of several reactive intermediates, including nitroso and hydroxylamino derivatives, which can then be further metabolized.

Diagram 1: Proposed Metabolic Activation Pathway of this compound in Fish Liver

Caption: Proposed pathway for the reductive metabolism of this compound.

Quantitative Data Summary

| Parameter | Value | Fish Species | Dosing | Reference |

| Elimination Half-life (T₁/₂β) | 7.7 hours | Yellowtail | 10 mg/kg (Intravascular) | [3] |

| Total Body Clearance (ClB) | 271 ml/kg/h | Yellowtail | 10 mg/kg (Intravascular) | [3] |

| Apparent Volume of Distribution (Vd) | 2.99 l/kg | Yellowtail | 10 mg/kg (Intravascular) | [3] |

| Serum Protein Binding | 69.4 ± 7.5% | Yellowtail | 10 mg/kg (Intravascular) | [3] |

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Yellowtail.

Experimental Protocols

The following protocols are based on the OECD Test Guideline 319B for the determination of in vitro intrinsic clearance using rainbow trout liver S9 sub-cellular fractions and general practices for studying xenobiotic metabolism.[4][5][6]

Preparation of Fish Liver S9 Fraction

-

Animal Husbandry: Rainbow trout (Oncorhynchus mykiss) are maintained in appropriate conditions (e.g., temperature, water quality) prior to use.

-

Liver Excision: Fish are euthanized, and their livers are promptly excised and placed in ice-cold homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 150 mM potassium chloride).

-

Homogenization: The livers are weighed, minced, and homogenized in 3-4 volumes of ice-cold buffer using a Potter-Elvehjem homogenizer.

-

Centrifugation: The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: The resulting supernatant is the S9 fraction. The protein concentration of the S9 fraction is determined using a standard method (e.g., Bradford assay).

-

Storage: The S9 fraction is aliquoted and stored at -80°C until use.

In Vitro Incubation Assay (Substrate Depletion Approach)

-

Incubation Mixture Preparation: A typical incubation mixture in a final volume of 1 mL contains:

-

100 mM Phosphate Buffer (pH 7.4)

-

Fish Liver S9 protein (e.g., 1 mg/mL)

-

Cofactor regenerating system (e.g., NADPH-regenerating system consisting of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

-

This compound (at a concentration where metabolism is not saturated, e.g., 1 µM)

-

-

Pre-incubation: The reaction mixture, excluding the substrate (this compound), is pre-incubated at a relevant temperature for the fish species (e.g., 12-15°C for rainbow trout) for 5 minutes.

-

Initiation of Reaction: The reaction is initiated by adding this compound to the mixture.

-

Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: The reaction in each aliquot is terminated by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The terminated samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Control Incubations:

-

No Cofactor Control: To assess non-enzymatic degradation.

-

Heat-inactivated S9 Control: To confirm that the observed metabolism is enzyme-mediated.

-

Analytical Method

The concentration of this compound in the samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diagram 2: Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for determining the in vitro metabolism of a test compound.

Conclusion

This technical guide provides a framework for investigating the in vitro metabolism of this compound in fish liver. While specific quantitative data for this compound is lacking in the public domain, the provided protocols, based on established international guidelines, offer a robust methodology for generating such data. The plausible metabolic pathway presented, involving nitroreduction by key hepatic enzymes, serves as a working hypothesis for further investigation. The application of these methods will contribute to a better understanding of the disposition of this compound in fish, thereby supporting its safe and effective use in aquaculture. Future research should focus on conducting these in vitro studies to generate the much-needed quantitative data on the metabolic fate of this compound.

References

- 1. Frontiers | Dietary Feeding Lycopene, Citric Acid, and Chlorella Alleviated the Neurotoxicity of Polyethylene Microplastics in African Catfish (Clarias gariepinus) [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. hesiglobal.org [hesiglobal.org]

A Technical Guide to the Pharmacokinetics and Tissue Distribution of Sodium Nifurstyrenate in Yellowtail (Seriola quinqueradiata)

Sodium nifurstyrenate (B10784907), a nitrofuran antibiotic, has been utilized in Japanese aquaculture for the prevention and treatment of bacterial diseases in fish, notably pseudotuberculosis in yellowtail (Seriola quinqueradiata)[1][2]. A thorough understanding of its pharmacokinetic profile and tissue distribution is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential residues in edible tissues. This guide provides a detailed overview of the absorption, distribution, and elimination of sodium nifurstyrenate in yellowtail, based on available scientific literature.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound in yellowtail have been investigated following both oral and intravascular administration. These studies reveal key insights into the drug's behavior in the fish's system.

Following oral administration, serum levels of this compound in yellowtail are best described by a one-compartment model with first-order absorption[1][3]. A study involving a single oral dose of 100 mg/kg in yellowtail with an average weight of 391 ± 50 g, maintained in water at 23.2°C, yielded the pharmacokinetic parameters summarized in Table 1[4].

Table 1: Pharmacokinetic Parameters of this compound in Yellowtail Serum After Oral Administration (100 mg/kg) [1][4]

| Parameter | Symbol | Value | Unit |

| Time to Peak Concentration | Tmax | 1.9 | h |

| Peak Concentration | Cmax | 6.98 | µg/mL |

| Area Under the Curve | AUC | 31.6 | µg·h/mL |

| Mean Residence Time | MRT | 3.0 | h |

| Absorption Half-Life | T1/2a | 1.2 | h |

| Elimination Half-Life | T1/2β | 1.4 | h |

To understand the drug's disposition independent of absorption, a study was conducted with a bolus intravascular administration of 10 mg/kg in yellowtail weighing 636 ± 62 g, kept in seawater at 21.3 ± 0.2°C[5][6]. The serum concentration data in this case was best fitted to a two-compartment open model[5][6]. The key pharmacokinetic parameters from this study are presented in Table 2.

Table 2: Pharmacokinetic Parameters of this compound in Yellowtail Serum After Intravascular Administration (10 mg/kg) [5][6]

| Parameter | Symbol | Value | Unit |

| Distribution Half-Life | T1/2α | 0.6 | h |

| Elimination Half-Life | T1/2β | 7.7 | h |

| Apparent Volume of Distribution | Vd | 2.99 | L/kg |

| Total Body Clearance | ClB | 271 | mL/kg/h |

| Serum Protein Binding | 69.4 ± 7.5 | % |

Tissue Distribution and Residue Depletion

The distribution of this compound into various tissues is a critical aspect of its pharmacology, influencing both its therapeutic effect and withdrawal times. Following a single oral dose of 100 mg/kg, the highest concentrations were observed in the kidney, followed by the liver, bile, and muscle[1].

Table 3: Tissue Levels of this compound (µg/g or µg/mL) in Yellowtail After a Single Oral Administration (100 mg/kg) [1]

| Time (h) | Muscle | Liver | Kidney | Bile |

| 0.5 | 0.06 | 12.1 | 30.1 | 2.60 |

| 1 | 0.19 | 10.5 | 52.2 | 36.7 |

| 3 | 0.29 | 2.44 | 15.1 | 12.1 |

| 6 | 0.18 | 1.95 | 2.36 | 19.8 |

| 9 | 0.05 | 0.97 | 0.57 | 25.0 |

| 12 | ND | 0.35 | 0.34 | 15.7 |

| 24 | ND | 0.28 | ND | 20.7 |

| 36 | ND | 0.25 | ND | 34.1 |

| 48 | ND | 0.23 | ND | 36.4 |

| 72 | ND | 0.08 | ND | 31.7 |

| 96 | ND | ND | ND | 26.8 |

| ND: Not Detected |

The elimination of this compound varies significantly between tissues. The elimination half-life was found to be 2.4 hours for muscle, 1.5 hours for kidney, and notably longer at 29.7 hours for the liver[1][3]. In bile, an elimination phase was not observed within the 96-hour study period, indicating potential for prolonged retention[1][3]. The calculated elimination times, defined as the time for drug levels to reach the detection limit, were 9.5 hours for muscle, 15.0 hours for kidney, and 101 hours for liver[1][3].

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for interpretation and replication of the findings.

-

Oral Administration Study: Cultured yellowtail (Seriola quinqueradiata) with a mean weight of 391 g were used[4]. The fish were administered a single 100 mg/kg dose of this compound orally[1][3]. The average water temperature was maintained at 23°C[1].

-

Intravascular Administration Study: Yellowtail weighing 636 ± 62 g were kept in tanks with running seawater at 21.3 ± 0.2°C[5][6]. A bolus intravascular administration of 10 mg/kg of this compound was performed[5][6].

-

Blood and Tissue Sampling: Blood samples were collected from the caudal vein at various time points post-administration[4]. For tissue distribution studies, muscle, liver, kidney, and bile samples were also collected[1]. Serum was separated by centrifugation and, along with tissue samples, stored frozen until analysis[6].

-

Extraction for HPLC Analysis: A common method for extracting this compound from serum involves protein precipitation with acetonitrile. The supernatant is then directly injected into the HPLC system[7]. For tissues, a typical procedure includes homogenization followed by ultrasound-assisted extraction with acetonitrile, defatting with n-hexane, and clean-up using solid-phase extraction (SPE) on Oasis HLB cartridges[8][9].

-

High-Performance Liquid Chromatography (HPLC): The concentration of this compound in serum and tissue extracts was primarily determined by HPLC with UV detection at 420 nm[1][7]. A C18 column is commonly used for separation[7]. The mobile phase can consist of a mixture of a buffer solution (e.g., 50 mM potassium phthalate, pH 4) and acetonitrile[7]. The detection limit for this method has been reported as 0.05 µg/mL for serum, muscle, liver, and kidney, and 0.1 µg/mL for bile[1][3][9].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS methods have also been developed. These methods often utilize multiple reaction monitoring (MRM) for detection[8][9].

Visualized Workflows and Pathways

To better illustrate the processes involved in the pharmacokinetic analysis of this compound in yellowtail, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of this compound, a veterinary antimicrobial nitrofuran, in animals and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound in cultured yellowtail after oral administration | CiNii Research [cir.nii.ac.jp]

- 4. PhishPharm - Detail [accessdata.fda.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of this compound and nitrovin residues in edible food by liquid chromatography-tandem mass spectrometry after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Nitrofuran Class of Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the nitrofuran class of antibiotics, focusing on their core scientific principles, from mechanism of action to clinical application. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction to Nitrofuran Antibiotics

Nitrofurans are a class of synthetic, broad-spectrum antimicrobial agents characterized by a furan (B31954) ring substituted with a nitro group.[1][2] First introduced in the mid-20th century, these compounds have maintained their clinical relevance, particularly in an era of increasing antibiotic resistance.[3][4] The primary members of this class include nitrofurantoin (B1679001), furazolidone, nitrofurazone, and furaltadone.[1][2]

Nitrofurans are prodrugs, meaning they are inactive until metabolized within the target bacterial cell.[3][5] This intracellular activation is a key feature of their mechanism of action and selective toxicity. While some nitrofurans have seen diminished use due to concerns about toxicity and carcinogenicity, nitrofurantoin remains a first-line treatment for uncomplicated urinary tract infections (UTIs).[1][4][6]

Mechanism of Action

The antimicrobial activity of nitrofurans is a multi-faceted process involving intracellular reduction and subsequent damage to multiple cellular components. This complex mechanism is a primary reason for the low rate of acquired bacterial resistance.[7][8]

Metabolic Activation

Upon entering a bacterial cell, nitrofurans are reduced by bacterial flavoproteins known as nitroreductases, specifically NfsA and NfsB in Escherichia coli.[3][5] This enzymatic reduction is a stepwise process that generates highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[5] These intermediates are the ultimate effectors of the antibiotic's action. The selective toxicity of nitrofurans towards bacteria is attributed to the higher efficiency of bacterial nitroreductases compared to their mammalian counterparts.[9]

Molecular Targets

The reactive intermediates generated from nitrofuran reduction are highly promiscuous and attack multiple cellular targets simultaneously:

-

DNA Damage: These intermediates can cause DNA strand breaks and other lesions, thereby interfering with DNA replication and repair processes.[9][10][11]

-

Ribosomal Protein Inhibition: The reactive metabolites non-specifically modify ribosomal proteins and ribosomal RNA (rRNA).[5][12] This damage disrupts the structure and function of the ribosome, leading to the inhibition of protein synthesis.

-

Metabolic Enzyme Inhibition: Nitrofurans have also been shown to inhibit enzymes involved in bacterial carbohydrate metabolism, including those in the Krebs cycle.[4]

This multi-targeted approach makes it difficult for bacteria to develop resistance through a single mutation.[8]

Structure-Activity Relationships

The antimicrobial potency of nitrofuran derivatives is influenced by the nature and position of substituents on the furan ring and the side chain at the C-2 position. The nitro group at the C-5 position is essential for their activity, as it is the primary site of reduction.

Key structural features influencing activity include:

-

The 5-Nitro Group: Essential for the mechanism of action, as it is reduced to the active intermediates.[3]

-

Side Chain at C-2: The nature of the side chain significantly impacts the drug's solubility, bioavailability, and spectrum of activity. Modifications to this side chain have been a major focus of synthetic efforts to improve the pharmacological properties of nitrofurans.

References

- 1. Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrofurazone-induced DNA damage to tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of nitrofurantoin and its related bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Degradation of Sodium Nifurstyrenate: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic primarily used in veterinary medicine, particularly in aquaculture, for the prevention and treatment of bacterial infections. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and quality. Forced degradation studies are essential in identifying potential degradation products that may arise under various stress conditions, thereby providing insights into the molecule's intrinsic stability and helping to develop stability-indicating analytical methods. This technical guide provides a comprehensive overview of the known and potential degradation products and pathways of sodium nifurstyrenate.

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, this guide synthesizes information on its metabolism, the known reactivity of the nitrofuran class of compounds, and general principles of forced degradation to project its likely degradation profile.

Core Concepts in this compound Degradation

The chemical structure of this compound, sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, possesses several moieties susceptible to degradation, primarily the nitrofuran ring and the vinyl group.[1] The degradation of this compound can be initiated by various factors, including hydrolysis, oxidation, photolysis, and thermal stress.

The primary mechanism of action of nitrofurans involves the enzymatic reduction of the nitro group within bacterial cells to form highly reactive intermediates.[1] These intermediates can damage bacterial DNA and other macromolecules, leading to cell death.[1] This inherent reactivity of the nitro group also makes it a focal point for degradation under abiotic stress conditions.

Predicted Degradation Pathways and Products

Based on the chemical structure and general knowledge of forced degradation, the following pathways are anticipated for this compound:

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis of this compound is expected to occur at the functional groups susceptible to attack by water, with the reaction rate being significantly influenced by pH and temperature.

-

Acidic Hydrolysis: Under acidic conditions, the vinyl ether linkage could be susceptible to cleavage. However, a more probable degradation pathway involves the opening of the furan (B31954) ring.

-

Basic Hydrolysis: In alkaline conditions, the stability of the nitrofuran ring may be compromised, potentially leading to ring-opening products.

A study on the metabolism of this compound in animals and fish, which involves enzymatic reactions but can provide clues to chemical lability, identified several metabolites resulting from the reduction of the nitro group and subsequent reactions. These include 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene and other related compounds.[2] While not direct products of hydrolysis, they indicate the susceptibility of the furan ring to transformation.

Oxidative Degradation

The nitrofuran ring and the vinyl group are potential sites for oxidation.[1] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidized derivatives.

Potential oxidative degradation products could include:

-

Epoxidation of the vinyl double bond.

-

Oxidative cleavage of the vinyl double bond, leading to the formation of an aldehyde and a carboxylic acid.

-

Oxidation of the furan ring.

-

Formation of N-oxide derivatives.

Photodegradation

Nitroaromatic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the formation of degradation products. One study briefly mentions the "photochemical degradation of NFS" (nifurstyrenate sodium), indicating its sensitivity to light, though specific products were not identified.[3]

Possible photodegradation pathways include:

-

cis-trans isomerization of the vinyl group.

-

Photoreduction of the nitro group.

-

Photocyclization reactions.

-

Photo-induced cleavage of the molecule.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. Thermal degradation studies are typically conducted at temperatures higher than those used for accelerated stability testing. The specific degradation products would likely overlap with those from other degradation pathways, with their formation being accelerated by heat.

Quantitative Data on Degradation Products

| Stress Condition | Degradation Product | Retention Time (min) | % Degradation of Parent | % Formation of Product |

| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | N/A | N/A | Data not available | Data not available |

| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | N/A | N/A | Data not available | Data not available |

| Oxidative (e.g., 3% H₂O₂, RT, 24h) | N/A | N/A | Data not available | Data not available |

| Photolytic (e.g., ICH Q1B conditions) | N/A | N/A | Data not available | Data not available |

| Thermal (e.g., 80°C, 75% RH, 48h) | N/A | N/A | Data not available | Data not available |

N/A: Not available from the reviewed literature.

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound are not explicitly published. However, based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry, the following methodologies can be adapted.[4]

General Protocol for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an equal volume of an acid solution (e.g., 0.1 M or 1 M HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with an equal volume of a basic solution (e.g., 0.1 M or 1 M NaOH) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.

-

Photodegradation: Expose the solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Thermal Degradation: Expose the solid drug substance or a solution to high temperatures (e.g., 80°C) with and without humidity for a defined period.

-

-

Sample Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products. While a specific validated method for this compound and all its potential degradation products is not published, the following parameters can serve as a starting point for method development.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength where both the parent and degradation products have adequate absorbance (e.g., around 300-400 nm, given the chromophores in the molecule). |

| Column Temperature | Ambient or controlled (e.g., 25-30°C) |

For the identification and characterization of degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential.[5][6]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual degradation pathways and a typical experimental workflow for a forced degradation study.

Caption: Conceptual Degradation Pathways of this compound.

References

- 1. This compound | Research Grade | RUO [benchchem.com]

- 2. Metabolism of this compound, a veterinary antimicrobial nitrofuran, in animals and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of this compound and nitrovin residues in edible food by liquid chromatography-tandem mass spectrometry after ultrasound-assisted extraction [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

Initial Toxicity Screening of Sodium Nifurstyrenate in Aquatic Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic primarily utilized in aquaculture to treat and prevent bacterial infections in fish.[1][2] As with many veterinary medicines, understanding its potential impact on the aquatic environment is crucial for responsible use and regulatory assessment. This technical guide provides a framework for the initial toxicity screening of sodium nifurstyrenate in key aquatic species. Due to a lack of publicly available ecotoxicity data for this compound, this guide presents data for a structurally related nitrofuran, nitrofurantoin (B1679001), to offer insights into the potential aquatic toxicity. Furthermore, it details the standardized experimental protocols for acute toxicity testing in fish, aquatic invertebrates, and algae, and outlines the known antibacterial mechanism of action for nitrofurans, which may inform the assessment of its effects on non-target aquatic organisms.

Introduction

Nitrofurans are a class of broad-spectrum antibiotics effective against a range of Gram-positive and Gram-negative bacteria.[3] Their mode of action involves enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other essential macromolecules.[1][4][5][6] While effective in treating fish diseases, the introduction of these compounds into the aquatic environment raises concerns about their potential toxicity to non-target organisms, which are essential components of healthy aquatic ecosystems.

This guide focuses on the initial aquatic toxicity assessment of this compound, covering the three primary trophic levels: fish (vertebrates), daphnids (invertebrates), and algae (primary producers).

Potential Aquatic Toxicity of Nitrofurans

Data Presentation: Toxicity of Nitrofurantoin to Aquatic Organisms

The following table summarizes the available toxicity data for nitrofurantoin, a related nitrofuran antibiotic. It is critical to note that these values are for nitrofurantoin and may not be directly representative of the toxicity of this compound. However, they serve as a valuable reference point for initial risk assessment and for designing future toxicity studies.

| Test Organism | Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Fish (Cell Line) | Cyprinus carpio (Carp) - R1 cell line | EC50 (Cytotoxicity) | 3.57 | - | [7] |

| Algae | Desmodesmus subspicatus | Growth Inhibition | Significant decrease at 0.238 - 47.6 | 24 hours | [7] |

Note: The fish toxicity data is based on a cell line, which is an in vitro method and may not directly correlate with whole-organism toxicity (LC50). The algal toxicity was reported as a significant decrease in growth at a range of concentrations, but a specific EC50 value was not provided.

Experimental Protocols for Aquatic Toxicity Testing

Standardized testing protocols are essential for generating reliable and comparable ecotoxicity data. The following sections detail the methodologies for acute toxicity testing in fish, Daphnia, and algae, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Duration: 96 hours.

-

Method:

-

Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

-

Test Solutions: A series of test solutions with geometrically spaced concentrations of this compound are prepared. A control group with no test substance is also included.

-

Exposure: At least seven fish are randomly assigned to each test concentration and the control. The fish are exposed to the test solutions under static or semi-static conditions.

-

Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

-

-

Validity Criteria: The mortality in the control group must not exceed 10% at the end of the test.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes 50% of the exposed Daphnia (EC50) within a 48-hour period.

-

Test Organism: Daphnia magna is the most commonly used species. Neonates (less than 24 hours old) are used for the test.

-

Test Duration: 48 hours.

-

Method:

-

Culture: Daphnia are cultured in the laboratory to ensure a supply of healthy, young organisms.

-

Test Solutions: A range of at least five concentrations of this compound is prepared, along with a control.

-

Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control in test vessels.

-

Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 at 48 hours is calculated, along with its confidence intervals.

-

-

Validity Criteria: In the control group, not more than 10% of the daphnids should be immobilized.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

-

Test Duration: 72 hours.

-

Method:

-

Culture: Algae are maintained in a nutrient-rich medium to ensure they are in an exponential growth phase at the start of the test.

-

Test Solutions: A series of test concentrations of this compound are prepared in the algal growth medium. A control with no test substance is also included.

-

Exposure: A known density of exponentially growing algae is added to flasks containing the different test concentrations and the control. The flasks are incubated under constant light and temperature for 72 hours.

-

Measurement of Growth: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like chlorophyll (B73375) fluorescence.

-

Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 values for both growth rate (ErC50) and yield (EyC50) are determined.

-

-

Validity Criteria: The cell concentration in the control cultures should increase by a factor of at least 16 within 72 hours.

Mandatory Visualizations

Experimental Workflow for Aquatic Toxicity Screening

The following diagram illustrates the general workflow for conducting an initial aquatic toxicity assessment.

References

- 1. This compound | Research Grade | RUO [benchchem.com]

- 2. ZFIN ChEBI: this compound [zfin.org]

- 3. ringbio.com [ringbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Sodium Nifurstyrenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic that has been primarily utilized in aquaculture as a veterinary therapeutic agent. This technical guide provides a comprehensive overview of its molecular structure, key functional groups, and their relevance to its chemical properties and biological activity. This document delves into available quantitative data, outlines experimental protocols for its analysis, and presents visualizations of its metabolic and action pathways to serve as a valuable resource for professionals in drug development and scientific research.

Molecular Structure and Chemical Identity

Sodium nifurstyrenate is systematically named sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate.[1] Its chemical structure is characterized by a central styrene (B11656) core linking a 5-nitrofuran ring to a sodium benzoate (B1203000) moiety. The molecule exists in the trans (E) configuration at the ethenyl double bond, a feature understood to be significant for its biological efficacy.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate | [1] |

| Synonyms | Nifurstyrenate Sodium, Sodium nifurstylenate | [1][3] |

| CAS Number | 54992-23-3 | [1][3] |

| Molecular Formula | C₁₃H₈NNaO₅ | [1] |

| Molecular Weight | 281.20 g/mol | [1] |

| Appearance | Orange Solid | [3] |

| Solubility | High water solubility due to the sodium carboxylate group. | [2] |

Key Functional Groups and Their Significance

The biological activity and chemical characteristics of this compound are dictated by its distinct functional groups:

-

5-Nitrofuran Ring: This is the core pharmacophore of the nitrofuran class of antibiotics. The nitro group at the 5-position is crucial for its antimicrobial activity. It acts as an electron acceptor and is readily reduced within bacterial cells to form reactive cytotoxic intermediates.[4]

-

Styrene Linker: The ethenyl (vinyl) bridge connecting the furan (B31954) and benzene (B151609) rings provides a conjugated system. This planarity can influence the molecule's interaction with biological targets.

-

Sodium Benzoate: The carboxylate group, in its sodium salt form, confers high water solubility to the molecule, which is advantageous for formulation and administration.[2]

Spectroscopic Characterization (Predicted)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the vinyl group, and the benzene ring. The coupling constants of the vinyl protons would confirm the (E)-configuration. Aromatic protons on the benzene ring would likely appear as two doublets, characteristic of a para-substituted system.

-

¹³C-NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbons of the furan and benzene rings, the vinyl group, and the carboxylate carbon. The chemical shifts would be influenced by the electron-withdrawing nitro group and the conjugated system.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

-

~1600-1580 cm⁻¹ and ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

-

~1625 cm⁻¹: C=C stretching of the vinyl group.

-

~965 cm⁻¹: Out-of-plane C-H bending of the trans-alkene, confirming the (E)-isomer.

-

Aromatic C-H and C=C stretching bands.

3.3. Mass Spectrometry (MS) (Predicted)

In an electrospray ionization mass spectrum (ESI-MS), this compound would likely show a prominent ion corresponding to the nifurstyrenate anion at m/z 258.04, resulting from the loss of the sodium ion. Fragmentation in MS/MS would likely involve the loss of the nitro group and cleavage of the vinyl linker.

Quantitative Data: Pharmacokinetics in Yellowtail (Seriola quinqueradiata)

Several studies have investigated the pharmacokinetic profile of this compound in yellowtail, a commercially important fish species in aquaculture. The data provides insights into the absorption, distribution, metabolism, and excretion of the drug in this species.

Table 2: Pharmacokinetic Parameters of this compound in Yellowtail after Oral Administration (100 mg/kg)

| Parameter | Value | Reference(s) |

| Maximum Serum Concentration (Cmax) | 6.98 µg/mL | [5][6] |

| Time to Maximum Serum Concentration (Tmax) | 1.9 h | [5][6] |

| Area Under the Curve (AUC) | 31.6 µg·h/mL | [5][6] |

| Elimination Half-life (t₁/₂β) - Serum | 1.4 h | [5] |

| Elimination Half-life (t₁/₂β) - Muscle | 2.4 h | [5] |

| Elimination Half-life (t₁/₂β) - Liver | 29.7 h | [5] |

| Elimination Half-life (t₁/₂β) - Kidney | 1.5 h | [5] |

Table 3: Pharmacokinetic Parameters of this compound in Yellowtail after Intravascular Administration (10 mg/kg)

| Parameter | Value | Reference(s) |

| Distribution Half-life (t₁/₂α) | 0.6 h | [7][8] |

| Elimination Half-life (t₁/₂β) | 7.7 h | [7][8] |

| Apparent Volume of Distribution (Vd) | 2.99 L/kg | [7][8] |

| Total Body Clearance (ClB) | 271 mL/kg/h | [7][8] |

| Serum Protein Binding | 69.4 ± 7.5% | [8] |

Experimental Protocols

5.1. Synthesis of this compound

-

Condensation: An aldol-type condensation reaction between a p-substituted benzaldehyde (B42025) derivative and a furan-containing precursor to form the carbon-carbon double bond of the vinyl group.[4]

-

Nitration: Electrophilic aromatic substitution on the furan ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 5-position.[4]

-

Saponification/Salt Formation: The resulting carboxylic acid intermediate, 4-(2-(5-nitro-2-furyl)vinyl)benzoic acid, is neutralized with a sodium base, such as sodium hydroxide, to yield this compound.[4]

5.2. Determination of this compound in Biological Samples (LC-MS/MS)

A sensitive method for the determination of this compound residues in edible tissues has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

-

Sample Preparation: Ultrasound-assisted extraction with acetonitrile, followed by defatting with n-hexane and clean-up using solid-phase extraction (SPE) with Oasis HLB cartridges.[9][10]

-

Chromatography: Separation is achieved on a C18 reversed-phase column.

-

Mass Spectrometry: Detection is performed using an ESI source in negative ion mode, with multiple reaction monitoring (MRM) for quantification and confirmation.[9][10]

Signaling Pathways and Mechanisms

6.1. Mechanism of Antibacterial Action

The antibacterial effect of this compound is initiated by the reductive activation of its nitro group within the bacterial cell.

References

- 1. This compound | C13H8NNaO5 | CID 6441068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-335316) | 54992-23-3 [evitachem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | Research Grade | RUO [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PhishPharm - Detail [accessdata.fda.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Determination of this compound and nitrovin residues in edible food by liquid chromatography-tandem mass spectrometry after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]